molecular formula C8H13NO B13536237 (3-Propylfuran-2-yl)methanamine

(3-Propylfuran-2-yl)methanamine

Cat. No.: B13536237
M. Wt: 139.19 g/mol
InChI Key: OXPFJIJAPHOAID-UHFFFAOYSA-N
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Description

(3-Propylfuran-2-yl)methanamine is an organic compound that belongs to the class of amines It features a furan ring substituted with a propyl group at the 3-position and an amine group at the methylene position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Propylfuran-2-yl)methanamine can be achieved through several methods. One common approach involves the reaction of 3-propylfuran with formaldehyde and ammonia under acidic conditions to form the desired amine. Another method includes the reduction of the corresponding nitrile or imine precursor using hydrogenation or other reducing agents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the starting materials are combined under controlled temperatures and pressures. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through distillation or crystallization processes to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(3-Propylfuran-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

(3-Propylfuran-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Propylfuran-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their activity. The furan ring may also participate in π-π interactions or other non-covalent interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methylfuran-2-yl)methanamine
  • (3-Ethylfuran-2-yl)methanamine
  • (3-Butylfuran-2-yl)methanamine

Uniqueness

(3-Propylfuran-2-yl)methanamine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between hydrophobicity and steric effects, potentially enhancing its interaction with biological targets.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(3-propylfuran-2-yl)methanamine

InChI

InChI=1S/C8H13NO/c1-2-3-7-4-5-10-8(7)6-9/h4-5H,2-3,6,9H2,1H3

InChI Key

OXPFJIJAPHOAID-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(OC=C1)CN

Origin of Product

United States

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